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Compound of Interest

Compound Name: methoxycyclobutane

Cat. No.: B091622 Get Quote

IUPAC Name: methoxycyclobutane[1] CAS Number: 18593-33-4[1]

This technical guide provides an in-depth overview of methoxycyclobutane, a saturated ether

incorporating a four-membered carbocyclic ring. This document is intended for researchers,

scientists, and professionals in drug development and other areas of chemical synthesis.

Methoxycyclobutane is a valuable building block in organic chemistry, and its unique

structural features can be leveraged to introduce specific conformational constraints in larger

molecules. The cyclobutane motif is of increasing interest in medicinal chemistry for its

potential to improve the physicochemical and pharmacokinetic properties of drug candidates.

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of

methoxycyclobutane.

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C₅H₁₀O PubChem

Molecular Weight 86.13 g/mol PubChem[1]

Boiling Point 81.6 °C at 760 mmHg LookChem

Density 0.87 g/cm³ LookChem

XLogP3 1.1 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Table 2: Spectroscopic Data
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Technique Data Source

Mass Spectrometry (GC-MS)

m/z Top Peak: 58; m/z 2nd

Highest: 43; m/z 3rd Highest:

55

PubChem[1]

¹H NMR

Predicted chemical shifts:

Methoxy protons (CH₃): ~3.3

ppm (singlet); Cyclobutyl

proton (CH): ~3.9 ppm

(quintet); Cyclobutyl protons

(CH₂): ~2.2 ppm (multiplet)

and ~1.8 ppm (multiplet)

Inferred from related structures

¹³C NMR

Predicted chemical shifts:

Methoxy carbon (CH₃): ~57

ppm; Cyclobutyl carbon (CH):

~78 ppm; Cyclobutyl carbons

(CH₂): ~28 ppm and ~12 ppm

Inferred from related structures

Infrared (IR) Spectroscopy

Key absorptions expected: C-H

stretching (alkane): ~2850-

3000 cm⁻¹; C-O stretching

(ether): ~1075-1150 cm⁻¹

Standard IR correlation tables

Experimental Protocols
Synthesis of Methoxycyclobutane via Williamson Ether
Synthesis
The Williamson ether synthesis is a reliable and straightforward method for the preparation of

ethers. In the case of methoxycyclobutane, this can be achieved by the reaction of a

cyclobutoxide salt with a methylating agent.

Materials:

Cyclobutanol

Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents)

in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous THF via the dropping

funnel.

After the addition is complete, allow the mixture to warm to room temperature and stir for 1

hour, or until hydrogen evolution ceases.

Cool the resulting sodium cyclobutoxide solution back to 0 °C.

Add methyl iodide (1.2 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by fractional distillation to yield methoxycyclobutane.

Diagrams
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Synthesis Workflow for Methoxycyclobutane

Reactants

Process

Product

Cyclobutanol

Deprotonation in THF

Sodium Hydride (NaH) Methyl Iodide (CH3I)

SN2 Reaction

Sodium Cyclobutoxide

Aqueous Workup & Extraction

Purification (Distillation)

Methoxycyclobutane
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Structural Elucidation of Methoxycyclobutane

Spectroscopic Techniques

Derived Information

Conclusion

Mass Spectrometry (MS)

Molecular Weight (86.13) Fragmentation Pattern

1H NMR

Proton Environments & Connectivity

13C NMR

Carbon Environments

Infrared (IR) Spectroscopy

Functional Groups (Ether C-O)

Confirmed Structure of Methoxycyclobutane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091622?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

